N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-20-14-5-3-13(4-6-14)17-15(19)18-9-7-16(8-10-18)21-11-12-22-16/h3-6H,2,7-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVGDMSBQNJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to target receptor-interacting protein kinases (ripks) and mixed lineage kinase domain-like protein (mlkl), which are key components in the necroptosis signaling pathway. Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases.
Mode of Action
Compounds that target ripks and mlkl, like the one mentioned above, can inhibit the necroptosis signaling pathway. This inhibition can prevent cell death and potentially alleviate the symptoms of diseases associated with necroptosis.
Biochemical Pathways
The necroptosis signaling pathway, which involves ripks and mlkl, is likely to be affected based on the targets of similar compounds. Inhibition of this pathway can prevent cell death and potentially alleviate the symptoms of diseases associated with necroptosis.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Bulkier substituents (e.g., morpholinyl-thiazolo-pyridine in ) increase molecular weight and may reduce solubility but improve target binding specificity.
Heteroatom Variations :
- The 1-oxa-4-thia-8-aza configuration in the target introduces sulfur, which may enhance stability via hydrophobic interactions or disulfide bridging, unlike oxygen/nitrogen-only analogs .
- Benzothiazole -containing derivatives leverage aromatic π-stacking for biological activity, a feature absent in the target compound.
Spiro Ring Conformation :
- Spiro[4.5]decane systems exhibit puckering dynamics, as described by Cremer and Pople’s coordinates . The target’s 1-oxa-4-thia ring may adopt distinct puckered conformations compared to 7-oxa-9-aza analogs , affecting binding pocket compatibility.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : The ethoxyphenyl group may confer moderate solubility in polar solvents, whereas morpholinyl-thiazolo derivatives exhibit higher polarity due to multiple heteroatoms.
- Bioavailability : Smaller molecular weight (333.45 g/mol vs. 433.52 g/mol in ) suggests favorable absorption for the target compound.
- Target Engagement : Pyrimidinyl and benzothiazole groups in analogs are associated with kinase inhibition; the target’s sulfur atom may similarly modulate enzyme binding.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide?
Answer:
Synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic core. A common approach includes:
Spirocyclic Core Construction : Cyclocondensation of ketones or aldehydes with heteroatom-containing precursors (e.g., thiols or amines) under controlled pH and temperature.
Functionalization : Introducing the 4-ethoxyphenyl carboxamide group via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents).
Purification : Column chromatography or recrystallization to isolate the final product.
Key challenges include maintaining stereochemical integrity and optimizing yields for heteroatom incorporation. For structural analogs, yields of 60–75% are typical under inert atmospheres .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural validation employs:
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to determine bond angles, torsion angles, and ring puckering coordinates .
- NMR Spectroscopy : H and C NMR to confirm substituent integration and heterocyclic connectivity. For example, the spirocyclic ether and thioether groups produce distinct deshielding effects in the C spectrum .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak matching theoretical mass).
Advanced: How can researchers resolve contradictions in crystallographic data for spirocyclic compounds?
Answer:
Discrepancies in bond lengths or ring conformations may arise due to:
- Dynamic Disorder : Use low-temperature (100 K) crystallography to reduce thermal motion artifacts.
- Twinned Crystals : Apply twin refinement protocols in SHELXL, leveraging the HKLF5 format for partitioned datasets .
- Validation Tools : Cross-check with computational models (e.g., DFT-optimized geometries) to identify outliers. For example, ring puckering amplitudes >0.5 Å suggest nonplanar distortions requiring reevaluation of refinement constraints .
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
Analog Synthesis : Modify substituents (e.g., replacing 4-ethoxyphenyl with fluorophenyl) to assess bioactivity changes .
Enzyme Assays : Measure inhibition constants () against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or HPLC-based kinetic assays.
Molecular Docking : Software like AutoDock Vina to predict binding modes. For example, spirocyclic rigidity may enhance binding entropy by reducing conformational flexibility .
Data Correlation : Plot substituent electronic parameters (Hammett σ) against to identify key pharmacophoric features.
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- LogP Prediction : Tools like MarvinSketch or ACD/Labs to estimate lipophilicity. Aim for LogP 2–4 to balance solubility and membrane permeability.
- Metabolic Stability : CYP450 metabolism prediction via StarDrop or MetaSite. Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring can reduce oxidative degradation .
- Toxicity Screening : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity risks from thioether metabolites.
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is required for biological assays.
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (tolerances <0.4%).
- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition below 150°C .
Advanced: How does the spirocyclic scaffold influence this compound’s reactivity in solution?
Answer:
- Ring Strain : The 1-oxa-4-thia-8-azaspiro[4.5]decane core introduces moderate strain, accelerating nucleophilic ring-opening reactions (e.g., with Grignard reagents).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states during functionalization, while protic solvents (MeOH) may protonate the azaspiro nitrogen, altering reactivity .
- pH-Dependent Stability : The carboxamide group undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, requiring buffered media for storage .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation).
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
